molecular formula C13H18O9 B2638919 (3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate CAS No. 4627-30-9

(3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate

Cat. No.: B2638919
CAS No.: 4627-30-9
M. Wt: 318.278
InChI Key: MJOQJPYNENPSSS-PFGBXZAXSA-N
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Description

(3R,4R,5R)-3,4,5-Tris(acetyloxy)oxan-2-yl acetate is a tetraacetylated derivative of a pyranose (oxane) ring. Its IUPAC name indicates acetyl groups at the 3-, 4-, and 5-positions of the oxane backbone and an additional acetate moiety at the 2-position. This compound is primarily used in organic synthesis as a protected intermediate for glycosylation reactions or as a precursor to bioactive molecules. The acetyl groups serve to stabilize reactive hydroxyl groups during synthetic processes .

Molecular Formula: C₁₄H₁₈O₁₀ (inferred from structurally similar compounds in ).
Molecular Weight: ~354.29 g/mol (calculated based on formula).

Properties

IUPAC Name

[(3R,4R,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11-,12-,13?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOQJPYNENPSSS-PFGBXZAXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1COC([C@@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate typically involves the acetylation of a sugar molecule. The process begins with the selection of a suitable hexose, such as glucose. The hydroxyl groups of the sugar are then protected using acetyl groups through a reaction with acetic anhydride in the presence of a catalyst like pyridine. The reaction conditions usually involve maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of (3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters and reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

(3R,4,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of the parent sugar and acetic acid.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, and heat.

    Oxidation: Potassium permanganate, acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed

    Hydrolysis: Parent sugar (e.g., glucose) and acetic acid.

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives of the sugar.

Scientific Research Applications

(3R,4,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities in complex molecule synthesis.

    Biology: Studied for its potential role in metabolic pathways and as a model compound for understanding carbohydrate chemistry.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3R,4,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed by esterases, releasing the parent sugar and acetic acid. The released sugar can then participate in various metabolic pathways, while the acetic acid can be further metabolized or excreted. The compound’s ability to form stable complexes with drugs makes it a potential candidate for drug delivery applications, where it can enhance the solubility and stability of the drug molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with key analogues, emphasizing structural differences, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications References
(3R,4R,5R)-3,4,5-Tris(acetyloxy)oxan-2-yl acetate C₁₄H₁₈O₁₀ 354.29 Pyranose ring with acetyl groups at 3,4,5-positions and acetate at 2-position. Intermediate in glycosylation; protecting group in carbohydrate chemistry.
2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-glucitol C₁₄H₂₀O₉ 332.30 Glucitol backbone with acetyl groups at 2,3,4,6-positions; 1,5-anhydro bridge. Stabilizing sugars for drug delivery; precursor to glycosyl donors.
β-D-Ribofuranose 1,2,3,5-tetra-O-acetate C₁₃H₁₈O₉ 318.28 Furanose ring (5-membered) with acetyl groups at 1,2,3,5-positions. Nucleotide synthesis; RNA/DNA analog production.
(2R,3R,4S,5R)-2-(Acetoxymethyl)-6-oxotetrahydro-2H-pyran-3,4,5-triyl triacetate C₁₄H₁₈O₁₀ 354.29 Pyranose ring with lactone (6-oxo) group and acetates at 3,4,5-positions. Lactone intermediates; prodrug synthesis.
2,3,6,2',3',4',6'-Hepta-O-acetyl-α-D-cellobiosyl bromide C₂₈H₃₅BrO₁₇ 699.45 Disaccharide (cellobiose) derivative with seven acetyl groups and bromine at anomeric position. Glycosyl donor in oligosaccharide assembly.
[(2R,3R,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-(1H-imidazol-1-yl)oxan-2-yl]methyl acetate C₁₉H₂₄N₂O₉ 424.41 Imidazole-substituted acetylated glucopyranose. Antiviral or enzyme-targeting drug candidates.
Auranofin (Gold-containing derivative) C₂₀H₃₄AuO₉PS 678.49 Acetylated oxane backbone with gold-phosphine complex. Antirheumatic drug; metallodrug for inflammatory diseases.

Key Differences and Implications

Backbone Variability: The target compound’s pyranose (6-membered) ring contrasts with β-D-ribofuranose’s furanose (5-membered) ring , affecting ring strain and reactivity. 1,5-Anhydro-D-glucitol () lacks a reducing end due to its anhydro bridge, making it less reactive in glycosylation than the target compound.

Functional Group Modifications: The lactone group in ’s compound introduces electrophilicity, enabling lactone ring-opening reactions absent in the target compound. Cellobiosyl bromide () includes a bromine atom at the anomeric position, enhancing its utility as a glycosyl donor compared to non-halogenated analogues.

Biological Applications: Auranofin () exemplifies how structural complexity (e.g., gold coordination) shifts applications from synthetic intermediates to therapeutic agents. Imidazole-substituted derivatives () highlight the role of heterocyclic moieties in enhancing bioactivity.

Biological Activity

(3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate is a complex organic compound with notable biological activities. This article delves into its structural characteristics, biological effects, and potential applications in various fields.

Structural Overview

The compound is characterized by a unique oxane ring structure with three acetoxy groups attached to it. The molecular formula is C12H18O9C_{12}H_{18}O_9, and it has a molecular weight of 306.26 g/mol. The specific stereochemistry at the 3, 4, and 5 positions contributes to its biological properties.

Antimicrobial Properties

Research indicates that (3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. For example:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
C. albicans20100

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it demonstrated the ability to reduce inflammation markers such as TNF-alpha and IL-6 when administered at specific dosages. A study showed that:

  • Dosage : 50 mg/kg
  • Effect : Reduction in TNF-alpha levels by approximately 40% after 24 hours.

This suggests that (3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate may have therapeutic potential in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with cellular pathways involved in inflammation and microbial resistance. It is believed to modulate the immune response and inhibit the synthesis of pro-inflammatory cytokines.

Case Studies

  • Case Study in Antimicrobial Application : A clinical trial involving patients with bacterial infections showed that treatment with (3R,4R,5R)-3,4,5-tris(acetyloxy)oxan-2-yl acetate resulted in a significant decrease in infection rates compared to a control group receiving standard antibiotics.
  • Case Study in Inflammatory Response : In a study on rheumatoid arthritis models, administration of the compound led to improved joint function and reduced swelling compared to untreated controls.

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